molecular formula C17H16O2 B11865790 3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one CAS No. 5446-71-9

3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one

Cat. No.: B11865790
CAS No.: 5446-71-9
M. Wt: 252.31 g/mol
InChI Key: UCPAGVLGPBDXKG-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one is an organic compound characterized by the presence of a methoxy-substituted naphthalene ring attached to a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the condensation of 6-methoxy-2-naphthaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps . Another method includes the use of 6-methoxy-2-naphthylacetic acid, which undergoes cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one is unique due to the presence of the methoxy-naphthalene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclohexenone derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

5446-71-9

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H16O2/c1-19-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(18)10-12/h5-11H,2-4H2,1H3

InChI Key

UCPAGVLGPBDXKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=O)CCC3

Origin of Product

United States

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